1-{3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-yl}prop-2-en-1-one
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Overview
Description
1-{3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-yl}prop-2-en-1-one is a complex organic compound characterized by its unique spiro structure, which involves a benzopyran ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran and pyrrolidine precursors, followed by their fusion to form the spiro compound. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-{3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-yl}prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-ol hydrochloride
- 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one hydrochloride
Uniqueness
1-{3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-yl}prop-2-en-1-one is unique due to its specific spiro structure and the presence of the prop-2-en-1-one moiety. This combination of structural features imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-14(17)16-10-9-15(11-16)8-7-12-5-3-4-6-13(12)18-15/h2-6H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMNPOKTGPEDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(C1)CCC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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